molecular formula C17H15BrN4O5S2 B2997862 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 1021070-81-4

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2997862
CAS RN: 1021070-81-4
M. Wt: 499.35
InChI Key: LYHQRIPSEHLIFB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar functional groups can undergo a variety of reactions. For example, bromothiophenes can participate in palladium-catalyzed coupling reactions .

Scientific Research Applications

Anticancer Properties Research into related compounds with oxadiazole cores has demonstrated significant anticancer activity. For instance, a study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines. These compounds exhibited higher anticancer activities than the reference drug etoposide in some cases, highlighting the oxadiazole moiety's potential in cancer treatment Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides.

Antimicrobial Activities Compounds featuring 1,3,4-oxadiazole derivatives have been studied for their antimicrobial properties. A study on 2,5-di-substituted 1,3,4-oxadiazole derivatives reported moderate to good antimicrobial and antifungal activities. These findings suggest the potential use of such compounds in developing new antimicrobial agents Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives.

properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O5S2/c18-14-6-5-13(28-14)16-20-21-17(27-16)19-15(23)11-1-3-12(4-2-11)29(24,25)22-7-9-26-10-8-22/h1-6H,7-10H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHQRIPSEHLIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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